![molecular formula C20H19N3O4 B2949009 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 339096-70-7](/img/structure/B2949009.png)
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of isoindole-1,3-dione and contains a phenylpiperazine moiety, which is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would also include purification steps to ensure the final product is of high purity and free from impurities.
化学反応の分析
Types of Reactions
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: : The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis.
Biology: : It is studied for its biological activity, particularly its potential as an anticancer agent.
Medicine: : CPI-613 is being investigated for its therapeutic potential in treating various types of cancer.
Industry: : The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism by which 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to affect mitochondrial function and induce apoptosis in cancer cells.
類似化合物との比較
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure and biological activity. Similar compounds include other isoindole-1,3-dione derivatives and phenylpiperazine derivatives. These compounds may have similar mechanisms of action but differ in their chemical structure and potency.
List of Similar Compounds
Isoindole-1,3-dione derivatives
Phenylpiperazine derivatives
Other anticancer agents with similar functional groups
生物活性
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active agents, including rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. This article explores its biological activity, synthesis, and implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isoindole core with a phenylpiperazine moiety, which is crucial for its biological interactions.
Anticoagulant Activity
As an intermediate in the synthesis of rivaroxaban, this compound exhibits anticoagulant properties. Rivaroxaban is known for its ability to inhibit factor Xa, which plays a pivotal role in the coagulation cascade. Studies have demonstrated that this inhibition leads to decreased thrombin generation and reduced clot formation, making it effective for preventing venous thromboembolism and stroke in patients with atrial fibrillation.
The mechanism by which this compound exerts its anticoagulant effects involves the selective inhibition of factor Xa. This action interrupts the conversion of prothrombin to thrombin, ultimately leading to a decrease in fibrin formation and clot stabilization.
Pharmacokinetics and Bioavailability
Rivaroxaban, derived from this compound, has favorable pharmacokinetic properties including rapid absorption and predictable dose-response relationships. Its bioavailability is approximately 66% when taken orally, allowing for convenient dosing regimens.
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the Isoindole Core : The isoindole structure is formed through cyclization reactions involving appropriate precursors.
- Introduction of Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution reactions with suitable halogenated derivatives.
- Final Modifications : Subsequent reactions modify the ethoxy and carbonyl groups to yield the final product.
Clinical Applications
Rivaroxaban has been extensively studied in clinical trials for its efficacy in preventing thromboembolic events. For instance:
- RECORD Trials : These trials demonstrated that rivaroxaban significantly reduced the incidence of deep vein thrombosis (DVT) compared to standard therapies following hip or knee replacement surgeries.
Comparative Efficacy
A study comparing rivaroxaban to warfarin showed that rivaroxaban was associated with lower rates of major bleeding and similar efficacy in preventing stroke in patients with atrial fibrillation.
Study | Comparison | Outcome |
---|---|---|
RECORD 1 | Rivaroxaban vs. Enoxaparin | Lower DVT incidence |
ROCKET AF | Rivaroxaban vs. Warfarin | Similar efficacy; lower bleeding rates |
特性
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(22-12-10-21(11-13-22)15-6-2-1-3-7-15)14-27-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKMOSYQFOBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。